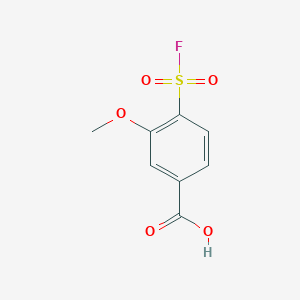
4-(Fluorosulfonyl)-3-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Fluorosulfonyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoic acid core, with a methoxy substituent at the meta position
準備方法
The synthesis of 4-(Fluorosulfonyl)-3-methoxybenzoic acid typically involves the introduction of the fluorosulfonyl group onto a pre-existing benzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is favored for its efficiency and the ability to produce sulfonyl fluorides under mild conditions . Industrial production methods often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF to achieve the desired fluorosulfonylation .
化学反応の分析
4-(Fluorosulfonyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Coupling Reactions: It can be involved in coupling reactions like Suzuki and Sonogashira couplings, maintaining the sulfonyl fluoride group intact.
科学的研究の応用
4-(Fluorosulfonyl)-3-methoxybenzoic acid has found applications in several scientific research areas:
Chemical Biology: It is used as a reactive probe for modifying proteins, particularly in the study of enzyme binding sites and protein-protein interactions.
Drug Discovery: The compound’s ability to covalently modify specific amino acid residues makes it valuable in the development of targeted covalent inhibitors.
Materials Science: Its unique reactivity is exploited in the synthesis of advanced materials with specific functional properties.
作用機序
The mechanism by which 4-(Fluorosulfonyl)-3-methoxybenzoic acid exerts its effects involves the covalent modification of nucleophilic residues in proteins. The fluorosulfonyl group reacts with amino acids such as serine, threonine, lysine, tyrosine, cysteine, and histidine, leading to the formation of stable covalent bonds . This reactivity is harnessed in various biochemical assays to map enzyme active sites and study protein interactions .
類似化合物との比較
4-(Fluorosulfonyl)-3-methoxybenzoic acid can be compared with other sulfonyl fluorides such as:
4-(Fluorosulfonyl)benzoic acid: Lacks the methoxy group, making it less versatile in certain applications.
3,5-Bis(fluorosulfonyl)benzoic acid: Contains two fluorosulfonyl groups, offering higher reactivity but potentially more challenging to handle.
This compound stands out due to its balanced reactivity and stability, making it a valuable tool in both research and industrial applications.
特性
IUPAC Name |
4-fluorosulfonyl-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGFERAHRYVWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-26-2 |
Source


|
| Record name | 4-(fluorosulfonyl)-3-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














